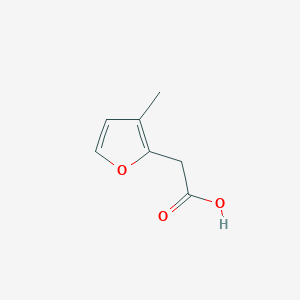

2-(3-Methylfuran-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylfuran-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-2-3-10-6(5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSHDIOVDAMDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139422-31-4 | |

| Record name | 2-(3-methylfuran-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 3 Methylfuran 2 Yl Acetic Acid and Its Derivatives

Direct Synthesis Approaches for 2-(3-Methylfuran-2-yl)acetic Acid

Direct synthesis in this context refers to the final steps that construct the acetic acid moiety on a pre-formed 3-methylfuran (B129892) ring.

A prevalent and classical method for obtaining carboxylic acids is the hydrolysis of their corresponding esters. The synthesis of this compound can be achieved through the alkaline hydrolysis of its ethyl or methyl ester. This strategy is well-documented for analogous structures, such as the preparation of various 2-(3-methylsulfanyl-1-benzofuran-2-yl)acetic acid derivatives from their ethyl acetates using potassium hydroxide (B78521) in a water/methanol (B129727) mixture nih.govnih.gov. The general reaction involves refluxing the ester, followed by acidification to yield the final carboxylic acid product nih.gov.

Another classical, albeit less direct, route involves the functionalization of 2-acetylfuran (B1664036). While starting from the unsubstituted furan (B31954), the principles are applicable. 2-Acetylfuran can be converted to a β-ketoester, such as methyl 3-(furan-2-yl)-3-oxopropanoate, by reacting it with a base like sodium hydride and a carbonate source nsf.gov. This intermediate provides a handle for further chemical manipulation to arrive at the desired acetic acid structure.

Modern catalytic methods offer efficient pathways for C-C bond formation. Zeolite-catalyzed acylation represents a significant advancement for coupling furanics with carboxylic acids directly. Research has demonstrated the direct acylation of 2-methylfuran (B129897) with acetic acid over Brønsted acid zeolite catalysts like HZSM-5 to produce acetyl methylfuran nih.gov. While this yields a ketone, it is a key intermediate that can be transformed into the acetic acid side chain. This direct coupling is notable as it can function in the presence of water, a common component in biomass-derived feedstocks nih.gov.

Palladium-catalyzed carbonylation is another powerful tool. The one-pot methoxycarbonylation of alcohols like benzyl (B1604629) alcohol and furfuryl alcohol to their corresponding methyl acetates has been successfully demonstrated unive.it. This suggests a plausible catalytic route where (3-methylfuran-2-yl)methanol could be carbonylated to form methyl 2-(3-methylfuran-2-yl)acetate, the direct precursor for the final acid product after hydrolysis.

Constructing the target molecule often requires a well-planned multi-step sequence. A representative strategy could begin with the Friedel-Crafts acylation of 3-methylfuran using acetic anhydride (B1165640) to form 2-acetyl-3-methylfuran. The resulting ketone can then be converted to the target acetic acid through various established methods, such as the Willgerodt-Kindler reaction.

Alternatively, a sequence could start with the synthesis of 3-methyl-2-furoic acid. The preparation of this acid is documented via the hydrolysis of its corresponding methyl ester orgsyn.org. The carboxylic acid group could then potentially be homologated—extended by one carbon—to yield the desired acetic acid derivative. The synthesis of related 3-aryl-3-(furan-2-yl)propanoic acids has been achieved by reacting 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid, showcasing complex transformations on furan-based acid derivatives nih.govmdpi.com.

Synthesis of Methylfuran-Containing Precursors

The availability of appropriately substituted furan precursors is paramount. Methodologies range from building the furan ring from acyclic starting materials to functionalizing a simpler, pre-existing furan scaffold.

The synthesis of substituted furans is a cornerstone of heterocyclic chemistry, with several named reactions being of primary importance.

Paal-Knorr Furan Synthesis : This is one of the most fundamental and widely used methods for preparing furans. It involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds wikipedia.orgorganic-chemistry.org. The versatility of this reaction has been enhanced by the development of numerous methods to synthesize the requisite 1,4-dione precursors organic-chemistry.orgnih.gov. Microwave assistance has been shown to facilitate these transformations organic-chemistry.org.

Feist–Benary Synthesis : Another classical approach, the Feist–Benary synthesis, involves the reaction between an α-halo ketone and a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine (B92270) to form a furan derivative wikipedia.orgpharmaguideline.com.

Catalytic Cycloisomerization : Modern synthetic chemistry has introduced a variety of catalytic systems for furan synthesis. Gold nanoparticles supported on TiO₂ can catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions organic-chemistry.org. Similarly, iron(III) chloride has been used to catalyze tandem reactions of propargylic alcohols with 1,3-dicarbonyl compounds to yield highly substituted furans organic-chemistry.org. Palladium catalysts enable the efficient synthesis of 2,5-disubstituted furans from enyne acetates organic-chemistry.org.

Interactive Table: Furan Ring Synthesis Methods

| Method | Description | Key Reagents | Reference(s) |

|---|---|---|---|

| Paal-Knorr Synthesis | Acid-catalyzed cyclization of 1,4-dicarbonyl compounds. | 1,4-Diketone, Acid Catalyst (e.g., H₂SO₄, TFA) | wikipedia.orgorganic-chemistry.org |

| Feist-Benary Synthesis | Reaction of α-halo ketones with 1,3-dicarbonyl compounds. | α-Halo ketone, 1,3-Dicarbonyl, Base (e.g., Pyridine) | wikipedia.org |

| Catalytic Cyclization | Gold-catalyzed cycloisomerization of allenones. | Allenone, Au/TiO₂ Catalyst, Acetic Acid | organic-chemistry.org |

| Tandem Propargylation | FeCl₃-catalyzed reaction of propargylic alcohols with 1,3-dicarbonyls. | Propargylic alcohol, 1,3-Dicarbonyl, FeCl₃ | organic-chemistry.org |

| Palladium Catalysis | Pd-catalyzed cyclization of enyne acetates. | Enyne acetate (B1210297), Pd Catalyst, Lewis Acid | organic-chemistry.org |

Once a 3-methylfuran ring is obtained, the next critical phase is the introduction of the acetic acid side chain at the C-2 position. This is typically achieved by installing a functional group that can be readily converted to the -CH₂COOH group.

Friedel-Crafts Acylation : A primary method for introducing a carbonyl group onto a furan ring is the Friedel-Crafts acylation. The reaction of furan or its derivatives with acetic anhydride, often catalyzed by a Lewis acid, yields an acetylfuran wikipedia.org. For instance, 2-methylfuran can be acylated with acetic acid over a zeolite catalyst to produce acetylmethylfuran nih.gov. This 2-acetyl-3-methylfuran is a key precursor, as the acetyl group can be subsequently converted to the acetic acid moiety.

Hydrolysis of an Ester Precursor : As mentioned previously, a common final step is the hydrolysis of an ester. Therefore, synthetic strategies that yield ethyl or methyl 2-(3-methylfuran-2-yl)acetate are highly valuable. The synthesis of 3-methyl-2-furoic acid from the hydrolysis of methyl 3-methyl-2-furoate serves as a direct procedural analogue for this step orgsyn.org.

Oxidation of an Ethyl Group : While less direct, it is conceivable to introduce an ethyl group at the 2-position of 3-methylfuran, which could then be oxidized to form the acetic acid.

Interactive Table: Strategies for Introducing the Acetic Acid Moiety

| Strategy | Description | Key Intermediate | Reagents/Method | Reference(s) |

|---|---|---|---|---|

| Acylation then Conversion | Friedel-Crafts acylation to introduce an acetyl group, followed by conversion to the acid. | 2-Acetyl-3-methylfuran | Acetic Anhydride/Acid Catalyst, then further steps (e.g., Willgerodt-Kindler) | nih.govwikipedia.org |

| Ester Hydrolysis | Saponification of a methyl or ethyl ester to the corresponding carboxylic acid. | Methyl/Ethyl 2-(3-methylfuran-2-yl)acetate | Base (e.g., KOH, NaOH) then Acid | nih.govnih.gov |

| Carboxylation/Alkylation | Direct carboxylation of an acetylfuran followed by alkylation. | β-ketoester | Base, CO₂, Alkyl Halide | nsf.gov |

| Carbonylation of Alcohol | Palladium-catalyzed carbonylation of the corresponding alcohol to form the ester precursor. | (3-Methylfuran-2-yl)methanol | CO, Methanol, Pd Catalyst | unive.it |

Preparation of Furan Carboxylic Acid Precursors

The synthesis of this compound often relies on the availability of suitably substituted furan precursors, particularly furan carboxylic acids. An effective strategy for preparing 2,3-disubstituted furans involves the specific lithiation of 3-substituted furan precursors.

Historically, the C-2 lithiation of 3-substituted furans has been challenging, often resulting in a mixture of C-2 and C-5 mono-anions. scholaris.ca While methods using lithium diisopropylamide (LDA) on 3-furoic acid have shown success with reactive electrophiles, yields decrease significantly with less reactive ones. scholaris.ca

An improved and more reliable method utilizes 2-methyl-3-furoic acid as the starting material. scholaris.ca This compound can be directly lithiated with two equivalents of butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF) to form a stable dianion. scholaris.ca This dianion intermediate is more stable than the one derived from 3-furoic acid, allowing for more efficient reactions with a wider range of electrophiles. scholaris.ca The carboxylate group at the C-3 position directs the lithiation specifically to the C-2 methyl group. scholaris.cascholaris.ca

The resulting lithiated species can be trapped with various electrophiles to introduce diverse functionalities at the C-2 position, which can then be further elaborated to the desired acetic acid side chain. The reaction of the dianion of 2-methyl-3-furoic acid with different electrophiles demonstrates the versatility of this precursor. scholaris.ca

Table 1: Reaction of the Dianion of 2-Methyl-3-furoic Acid with Various Electrophiles

| Entry | Electrophile | Product | Yield (%)* |

|---|---|---|---|

| 1 | 2-(2-Bromoethyl)-1,3-dioxolane | 2-(3-(1,3-Dioxolan-2-yl)propyl)-3-methyl-3-furoic acid | 40 |

| 2 | Iodoethane | 2-Ethyl-3-methyl-3-furoic acid | 85 |

| 3 | 3-Bromoprop-1-ene | 2-(But-3-en-1-yl)-3-methyl-3-furoic acid | 70 |

| 4 | Iodomethane | 2,3-Dimethyl-3-furoic acid | 95 |

| 5 | Benzyl bromide | 2-Benzyl-3-methyl-3-furoic acid | 90 |

| 6 | Benzaldehyde | 2-(1-Hydroxy-1-phenylmethyl)-3-methyl-3-furoic acid | 90 |

| 7 | Acetone | 2-(2-Hydroxyprop-2-yl)-3-methyl-3-furoic acid | 88 |

| 8 | Cyclohexanone | 2-(1-Hydroxycyclohexyl)-3-methyl-3-furoic acid | 91 |

*Data sourced from Keay, B. A., et al. scholaris.ca Isolated yields after purification and conversion to the corresponding methyl esters.

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally conscious methods. Continuous-flow synthesis and atom-economical protocols represent significant advancements in this area.

Continuous-Flow Synthesis of Heterocyclic Acetic Acids

Continuous-flow chemistry offers substantial advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater potential for automation and scalability. mdpi.com While a specific continuous-flow synthesis for this compound is not prominently documented, the principles have been successfully applied to other heterocyclic acetic acids and furan derivatives, demonstrating its feasibility.

For instance, a novel, metal-free continuous-flow process has been developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, highlighting the potential for high selectivity and yield without the need for extensive purification steps. This approach also allows for the safe handling of highly energetic intermediates.

In furan chemistry, continuous-flow systems have been effectively used for the reductive etherification of furfural (B47365). mdpi.com In one example, furfural is converted to furfuryl ethyl ether in a one-step process using a Pd/C catalyst in a flow reactor, a process that traditionally requires two separate batch steps. mdpi.com This demonstrates how key furan-based precursors can be synthesized efficiently and continuously. Furthermore, transition-metal-free continuous-flow methods have been developed for synthesizing 2,5-diaryl furans, which are valuable in materials science and medicinal chemistry. nih.gov These examples underscore the potential for applying continuous-flow technology to produce this compound and its precursors more efficiently and safely.

Atom-Economical and Environmentally Benign Protocols

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials from the starting reagents into the final product, thereby minimizing waste. Several synthetic strategies for furan derivatives have been developed with this principle in mind.

An atom-economic approach to α-(hetero)aryl-substituted furans utilizes renewable furanic platform chemicals derived from biomass. researchgate.net This method employs metal-catalyzed or photoredox-mediated [2+2+2] and [4+2] cycloaddition reactions to construct the furan ring system with high efficiency and good to excellent yields. researchgate.net Another innovative, metal-free, and highly atom-economical method involves the synthesis of multisubstituted furans from the BF₃·OEt₂-assisted ring-opening of aziridines, where all atoms from the starting material are incorporated into the final furan product. acs.org

Furthermore, some syntheses of furans are considered perfectly atom-economic, where no byproducts are formed. An example is the 1,3-dipolar cycloaddition of dialkyl acetylenedicarboxylates with cyclooctyne, which generates furan derivatives with 100% atom economy. mdpi.comnih.gov Similarly, the reaction of propargyl alcohols with terminal alkynes can be directed to produce polysubstituted furans in a fully atom-economic manner. organic-chemistry.org These methodologies represent a significant step towards more sustainable chemical manufacturing.

Analog and Derivative Synthesis Strategies

The synthesis of analogs and derivatives of this compound is crucial for exploring its chemical space and potential applications. Strategies often involve introducing substituents at the C5 position of the furan ring.

Synthesis of 2-[5-(Substituted-phenyl)-3-methylfuran-2-yl]acetic Acid Derivatives

The introduction of a substituted phenyl group at the C5 position of the 3-methylfuran-2-ylacetic acid scaffold creates a class of compounds with potential applications in medicinal chemistry and material science. nih.govmdpi.com A robust method for creating such 2,5-disubstituted furans is the palladium-catalyzed annulation of β-oxo-alkynoates with aryl halides. acs.orgacs.org

This strategy can be adapted for the target derivatives. The synthesis would likely start with an appropriate ester of 3-methyl-4-oxo-hept-6-ynoic acid. This starting material would undergo a palladium-catalyzed reaction with a substituted aryl halide. The reaction mechanism is believed to involve the nucleophilic attack of the enolate's ketonic oxygen onto the palladium-coordinated alkyne, followed by a base-catalyzed isomerization to form the aromatic furan ring. acs.org

The choice of reaction conditions, including the palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and temperature, is critical for maximizing the yield of the desired furan product. acs.orgacs.org Aryl halides bearing electron-withdrawing substituents have been shown to give higher yields, likely because the increased acidity of the methylene (B1212753) protons in the intermediate facilitates the final isomerization step. acs.org

Table 2: Examples of Substituted Aryl Halides for Furan Synthesis

| Aryl Halide | Substituent Type |

|---|---|

| p-Acetylphenyl iodide | Electron-withdrawing |

| m-Carbethoxyphenyl iodide | Electron-withdrawing |

| p-Nitrophenyl iodide | Electron-withdrawing |

| p-Tolyl iodide | Electron-donating |

| p-Anisyl iodide | Electron-donating |

*This table provides examples of aryl halides used in palladium-catalyzed furan synthesis, adapted from related methodologies. acs.org

Synthesis of 2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic Acid

One potential strategy is the Feist-Benary furan synthesis . This reaction involves the base-catalyzed condensation of an α-halogenated ketone with a β-dicarbonyl compound. acs.org For this target, the reaction could proceed between 1-bromo-1-cyclopropylethanone and an ester of 2-formyl-3-methylbutanoic acid or a related β-keto ester.

An alternative and more modern approach would involve a palladium-catalyzed cross-coupling reaction . This route would start with a pre-formed furan ring, such as an ester of 2-(5-bromo-3-methylfuran-2-yl)acetic acid. This intermediate could then be coupled with cyclopropylboronic acid or a related organometallic cyclopropyl (B3062369) reagent under Suzuki or similar cross-coupling conditions to install the cyclopropyl group at the C5 position. This approach offers high functional group tolerance and is widely used for creating complex molecular architectures.

Synthesis of Amino-Substituted Furan Acetic Acid Derivatives

The introduction of an amino group onto the furan ring of this compound can be approached through several synthetic strategies. The position of the amino substituent (C4 or C5) will dictate the choice of the starting materials and the reaction sequence.

One potential strategy involves the use of a precursor furan with a suitable leaving group, such as a halogen, at the desired position for amination. For instance, the synthesis could start from a brominated furan derivative, which can then undergo nucleophilic aromatic substitution with an amine or an ammonia equivalent. However, the reactivity of the furan ring and the potential for side reactions must be carefully considered.

A more general and often more successful approach is the reductive amination of a carbonyl group on the furan ring. This would involve the synthesis of a formyl or acetyl derivative of this compound, followed by reaction with an amine in the presence of a reducing agent.

A plausible, though not explicitly documented, route to an amino-substituted derivative could involve the following conceptual steps:

Nitration of a suitable furan precursor: Nitration of a furan ring can be achieved using nitrating agents, although the reaction can be sensitive and lead to ring opening if not performed under carefully controlled, mild conditions. The resulting nitro-furan could then be reduced to the corresponding amino-furan.

Curtius, Hofmann, or Schmidt rearrangement: Starting from a furan carboxylic acid at a different position (e.g., furan-2,4-dicarboxylic acid derivative), one of these rearrangement reactions could be employed to convert a carboxylic acid function into an amino group.

A study on the synthesis of 5-substituted 3-aminofuran-2-carboxylate esters has shown that a vinyl ether intermediate, formed from an α-cyanoketone and ethyl glyoxylate, can be cyclized using sodium hydride to yield the 3-aminofuran. While the substitution pattern is different, this highlights a potential strategy for constructing the amino-furan moiety.

Research into the synthesis of N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid has demonstrated methods for obtaining indole (B1671886) compounds with an amino group on the benzene (B151609) ring through indolization of ethyl levulinate p-acetaminophenylhydrazone. researchgate.net While not a furan system, the strategies for introducing and modifying amino groups in heterocyclic systems are often analogous.

A general method for the preparation of amino acid methyl esters involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane, which proceeds under mild conditions with good yields. nih.gov This could be a useful method for esterifying the final amino-substituted furan acetic acid product.

Table 1: Potential Synthetic Strategies for Amino-Substituted Furan Acetic Acid Derivatives

| Strategy | Description | Key Reagents | Potential Challenges |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halogen) on the furan ring by an amine. | Halogenated furan, amine (e.g., NH3, RNH2), catalyst (e.g., copper salts). | Furan ring instability, regioselectivity, harsh reaction conditions. |

| Reductive Amination | Reaction of a furan aldehyde or ketone with an amine and a reducing agent. | Furan aldehyde/ketone, amine, reducing agent (e.g., NaBH3CN, H2/Pd). | Synthesis of the required carbonyl precursor. |

| From Nitro-Furan | Nitration of the furan ring followed by reduction of the nitro group. | Nitrating agent (e.g., HNO3/H2SO4, NO2BF4), reducing agent (e.g., Sn/HCl, H2/Pd). | Harsh nitration conditions can lead to ring degradation. |

| Rearrangement Reactions | Curtius, Hofmann, or Schmidt rearrangement of a furan carboxylic acid derivative. | Acid azide (B81097) (Curtius), amide (Hofmann), carboxylic acid and hydrazoic acid (Schmidt). | Availability of the appropriate carboxylic acid precursor. |

Synthesis of Thiol-Substituted Furan Acetic Acid Derivatives

The introduction of a thiol group onto the furan ring of this compound presents its own set of challenges, primarily due to the sensitivity of thiols to oxidation.

A common method for the synthesis of thiols involves the nucleophilic substitution of a halide with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. This approach would require the synthesis of a halogenated derivative of this compound.

Another strategy is the Newman-Kwart rearrangement, which can convert a phenol (B47542) to a thiophenol. An analogous transformation starting from a hydroxyfuran derivative could potentially be employed.

A general and efficient method for introducing a thiol group into biologically active compounds involves a two-step process: esterification with S-trityl protected thioacetic acid, followed by removal of the trityl protecting group. nih.gov This method could be adapted for a suitable hydroxy-functionalized precursor of this compound.

The synthesis of novel heterocyclic derivatives from 2-furyl methanethiol (B179389) has been reported, demonstrating the reactivity of furan thiols in further chemical transformations. echemcom.com For instance, ethyl 2-((furan-2-yl methyl) thio) acetate can be synthesized, which contains the core structure of a thiol-substituted furan acetic acid ester.

A study on the synthesis of 4-thiol-furanosidic uronates utilized a base-mediated hydrothiolation reaction. rsc.orgnih.gov In this approach, thiols as nucleophiles regioselectively and stereoselectively attached to the C-4 position of a Δ-4,5-unsaturated uronate. While the substrate is different, this methodology of thiol addition to an activated double bond within a furanoid system could be a viable strategy.

A patented method for the preparation of 2-methyltetrahydrofuran-3-thiol (B142655) involves the reaction of 4,5-dihydro-2-methylfuran with thioacetic acid to form an intermediate acetate, which is then hydrolyzed to the thiol. google.com Although this applies to a saturated furan ring, it demonstrates a fundamental reaction for thiol introduction.

Table 2: Potential Synthetic Strategies for Thiol-Substituted Furan Acetic Acid Derivatives

| Strategy | Description | Key Reagents | Potential Challenges |

| Nucleophilic Substitution | Reaction of a halogenated furan with a sulfur nucleophile. | Halogenated furan, NaSH, thiourea. | Thiol oxidation, regioselectivity. |

| From Hydroxy-Furan | Conversion of a hydroxyfuran derivative to a thiol, potentially via a Newman-Kwart-type rearrangement. | Hydroxyfuran, thiocarbamoyl chloride, heat. | Availability of the hydroxyfuran precursor, rearrangement efficiency. |

| Thiol-Michael Addition | Addition of a thiol to an activated double bond within the furan ring system. | α,β-unsaturated furanone derivative, thiol, base catalyst. | Synthesis of the unsaturated precursor, control of stereochemistry. |

| From Disulfides | Reduction of a difuryl disulfide to the corresponding furan thiol. | Difuryl disulfide, reducing agent (e.g., NaBH4, Zn/acid). | Synthesis of the disulfide precursor. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. Methods like Density Functional Theory (DFT) and semiempirical calculations offer a balance between accuracy and computational cost, making them valuable for studying furan (B31954) derivatives. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a robust method for studying the reaction energies and activation barriers of chemical processes involving furan derivatives. rsc.orgacs.org Studies on related furan compounds provide a framework for understanding the potential reaction pathways for 2-(3-methylfuran-2-yl)acetic acid.

For instance, DFT calculations have been extensively used to investigate cycloaddition reactions, a common reactivity mode for furans. pku.edu.cnresearchgate.net These studies show that the reaction pathway, whether a concerted or stepwise mechanism, is influenced by the substituents on the furan ring and the nature of the reacting partner. pku.edu.cn For example, in reactions with alkynes, the presence of electron-withdrawing substituents on the reacting partner generally lowers the activation barrier for the initial Diels-Alder reaction. researchgate.net

These theoretical precedents suggest that the acetic acid side chain and the methyl group on the furan ring of this compound would significantly influence its reactivity in such transformations. The electron-donating nature of the methyl group and the acidic nature of the carboxylic acid group would modulate the electronic properties of the furan ring, affecting the energetics of potential reaction pathways.

Semiempirical Calculations of Molecular Geometries and Energies

Semiempirical quantum chemistry methods, such as AM1 and PM3, provide a faster, albeit less accurate, alternative to ab initio methods for calculating molecular properties. pomona.edu These methods are useful for initial explorations of molecular geometries and energies, especially for larger systems. pomona.edu

For the parent furan molecule, semiempirical methods have been used to obtain initial structures for more advanced calculations. pomona.edu These methods are parameterized using experimental data to simplify the complex equations of quantum mechanics. While they may not provide the high accuracy of DFT or other post-Hartree-Fock methods, they are effective for predicting stable conformations and relative energies. The molecular mechanics (MM2) force field, another computational method, has been extended to furan-type compounds to calculate geometries, which generally show good agreement with experimental data. umich.edu

For this compound, semiempirical calculations could be employed to quickly generate and rank the energies of various conformers arising from the rotation around the single bonds of the acetic acid side chain. This information can serve as a starting point for more accurate geometry optimizations using DFT or other higher-level theories.

Table 1: Comparison of Computational Methods for Furan Derivatives

| Method Type | Common Examples | Strengths | Limitations | Typical Application |

|---|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X | Good balance of accuracy and cost, excellent for reaction energies and barriers. rsc.orgacs.org | Can be computationally expensive for very large systems, accuracy depends on the chosen functional. rsc.org | Investigating reaction mechanisms, calculating spectroscopic properties. researchgate.netrsc.org |

| Semiempirical Methods | AM1, PM3 | Very fast, suitable for large molecules and initial conformational searches. pomona.edu | Less accurate than DFT, parameters may not be available for all elements. pomona.edu | Preliminary geometry optimization, screening large numbers of conformers. pomona.edu |

| Molecular Mechanics (MM) | MM2, MMFF94 | Extremely fast, ideal for very large systems like proteins and polymers. pomona.eduumich.edu | Does not explicitly treat electrons, relies heavily on parameterization, not suitable for reaction modeling. umich.edu | Conformational analysis of large, flexible molecules. scielo.br |

Molecular Modeling and Dynamics

Molecular modeling techniques are used to visualize and analyze the three-dimensional structures and dynamic behavior of molecules, providing crucial insights into their physical and biological properties.

Conformational Analysis of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound has rotational freedom around the C-C single bonds connecting the furan ring to the carboxylic acid group. This allows it to adopt various spatial arrangements, or conformers.

Conformational analysis of similar molecules, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, has been performed using a combination of NMR spectroscopy and DFT calculations. scielo.br These studies reveal the existence of multiple stable conformers in solution, with the relative populations determined by their respective energies. scielo.br For the acetamide (B32628) derivative, the analysis identified six stable conformers, with the lowest energy structures being preferentially populated. scielo.br

A similar approach can be applied to this compound. An automated conformational search using molecular mechanics could identify potential low-energy structures. scielo.br These initial geometries would then be optimized using a higher level of theory, such as DFT, to determine the most stable conformers and their relative energy differences. The orientation of the acetic acid group relative to the furan ring is expected to be a key determinant of conformational stability.

Intermolecular Interactions of Furan Acetic Acid Derivatives

Intermolecular interactions govern how molecules interact with each other, influencing properties like boiling point, solubility, and crystal packing. For this compound, the primary sites for intermolecular interactions are the carboxylic acid group and the furan ring.

The carboxylic acid group is a strong hydrogen bond donor (from the -OH group) and acceptor (from the C=O group). In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules. nih.gov This is a well-established interaction pattern observed in the crystal structures of related compounds like 2-(3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. nih.gov

Structure-Activity Relationship (SAR) Studies (Theoretical Aspects)

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. gardp.org Theoretical SAR approaches use computational methods to predict how modifications to a molecule's structure will affect its function, guiding the design of more potent and selective compounds.

For furan-containing compounds, SAR studies have identified key structural features that influence their biological profiles. nih.govresearchgate.net For example, in a series of furan-ring fused chalcones, the attachment of the furan moiety was found to enhance antiproliferative activity compared to analogues without it. nih.gov Similarly, studies on coumarin (B35378) derivatives have shown that the presence and nature of substituents, particularly electron-withdrawing groups, can be crucial for antifungal activity. mdpi.com

From a theoretical perspective, the SAR of this compound can be explored by calculating various molecular descriptors. These descriptors can be categorized as electronic, steric, or lipophilic.

Electronic Descriptors: Parameters like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are critical. The MEP can identify electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating sites for electrophilic and nucleophilic attack, as well as potential non-covalent interactions. The energy gap between the HOMO and LUMO can be related to the molecule's chemical reactivity and stability. mdpi.com

Lipophilic Descriptors: The calculated logarithm of the partition coefficient (logP) is a measure of a molecule's lipophilicity, which affects its ability to cross cell membranes. For this compound, a predicted XlogP value is approximately 1.3. uni.lu

By systematically modifying the structure of this compound in silico (e.g., changing the position of the methyl group, extending the acetic acid chain) and recalculating these descriptors, a theoretical SAR model can be built. This model can help rationalize existing experimental data and predict the activity of new, unsynthesized derivatives.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Furan |

| Furfural (B47365) |

| Furfuryl alcohol |

| 2-Methylfuran (B129897) |

| Acetic acid |

| N-benzyl-N-(furan-2-ylmethyl)acetamide |

| 2-(3-Methylsulfanyl-1-benzofuran-2-yl)acetic acid |

Reaction Kinetics and Energetics (Theoretical Studies)

Theoretical studies on reaction kinetics and energetics provide a molecular-level understanding of the chemical transformations that furan derivatives can undergo. These studies are crucial for predicting the stability, reactivity, and potential metabolic pathways of these compounds.

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms. For instance, theoretical studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals (OH) have been conducted to understand its combustion chemistry. nih.govacs.org These studies map out the potential energy surface for different reaction pathways, including H-abstraction and OH-addition reactions. nih.govacs.org The calculations reveal the energy barriers for each step, allowing for the determination of the most favorable reaction channels. nih.gov For 2-acetylfuran, it was found that H-abstraction from the methyl group on the side chain and OH-addition to the furan ring are the main reaction pathways. nih.gov

The kinetics of these reactions can be further investigated by calculating the rate constants as a function of temperature and pressure. nih.govacs.org This is often done using Transition State Theory (TST) in conjunction with the calculated energy barriers. nih.gov Such studies have shown that for 2-acetylfuran, the H-abstraction reaction becomes more dominant at higher temperatures. nih.gov

The study of cycloaddition reactions involving furans has also been a subject of theoretical investigation. DFT calculations have been used to elucidate the mechanism of the cycloaddition reaction between 2-methylfuran and masked o-benzoquinones, revealing a polar stepwise mechanism rather than a concerted one. nih.gov These calculations can explain the observed regioselectivity and stereoselectivity of the reaction. nih.gov

The following table summarizes key kinetic and energetic parameters that are typically determined through theoretical studies of furan derivatives.

| Parameter | Description | Computational Method | Significance |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | DFT, TST | Determines the reaction rate. |

| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | DFT | Indicates whether a reaction is exothermic or endothermic. |

| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier for a reaction, including entropic effects. | DFT, TST | Determines the spontaneity and rate of a reaction. |

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | TST | Quantifies the speed of a reaction. |

Analytical Methodologies for Research of 2 3 Methylfuran 2 Yl Acetic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 2-(3-Methylfuran-2-yl)acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR: In ¹H NMR spectroscopy of this compound, specific proton signals are expected. The methyl group protons on the furan (B31954) ring would likely appear as a singlet. The protons of the methylene (B1212753) bridge would also produce a singlet, while the furan ring protons would exhibit distinct signals. The acidic proton of the carboxylic acid group would be observed as a broad singlet. The exact chemical shifts can be influenced by the solvent used. sigmaaldrich.comcarlroth.com For comparison, the related compound 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid shows a methyl singlet at 2.51 ppm and a methylene singlet at 4.00 ppm in CDCl₃. nih.gov The protons on the furan ring of 3-methylfuran (B129892) itself appear at distinct chemical shifts. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be anticipated for the carboxylic acid carbon, the methylene carbon, the carbons of the furan ring, and the methyl carbon. In a related naphthofuran acetic acid, the carboxylic carbon appears at 175.5 ppm, the methylene carbon at 31.1 ppm, and the methyl carbon at 11.9 ppm. nih.gov The carbon atoms of the furan ring are expected to resonate in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH ₃ | ~2.0-2.3 | ~10-15 |

| -CH ₂- | ~3.6-3.8 | ~30-35 |

| Furan H -4 | ~6.1-6.3 | ~110-115 |

| Furan H -5 | ~7.2-7.4 | ~140-145 |

| -COOH | ~10-12 (broad) | - |

| C -2 (Furan) | - | ~148-152 |

| C -3 (Furan) | - | ~115-120 |

| C -4 (Furan) | ~6.1-6.3 | ~110-115 |

| C -5 (Furan) | ~7.2-7.4 | ~140-145 |

| C =O | - | ~170-175 |

Note: These are estimated values based on data for similar compounds and general NMR principles. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp, strong peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid should appear around 1700-1725 cm⁻¹. nih.govresearchgate.net The C-O stretching of the furan ring and the carboxylic acid will also be visible. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The furan ring system in this compound is expected to absorb UV light. For instance, a metabolite of 2-methylfuran (B129897) exhibits absorption maxima at 225 nm and 275 nm. acs.orgnih.gov Similarly, 2-methylfuran itself shows UV absorption. nist.gov The presence of the carboxylic acid group may cause a slight shift in the absorption wavelength.

Mass Spectrometry (MS and MS/MS) for Structural Elucidation

Mass Spectrometry (MS): MS is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₈O₃), the expected monoisotopic mass is approximately 140.04735 Da. uni.lu In mass spectrometry, this compound would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ depending on the ionization technique used. uni.lu

Tandem Mass Spectrometry (MS/MS): MS/MS is used to further elucidate the structure by fragmenting the molecular ion and analyzing the resulting product ions. A characteristic fragmentation pattern for this compound would involve the loss of a water molecule [M+H-H₂O]⁺ and the loss of the carboxylic acid group. nih.gov The fragmentation of the furan ring would also produce characteristic ions. Predicted collision cross-section values for various adducts of the molecule have been calculated to aid in its identification. uni.luuni.lu

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC and UPLC) for Purification and Quantification

HPLC and UPLC: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are widely used for the analysis of non-volatile compounds like carboxylic acids. For this compound, a reversed-phase column (e.g., C18) is typically employed. nih.gov The mobile phase often consists of a mixture of an aqueous solution with a mild acid (like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Gradient elution is commonly used to achieve optimal separation. nih.gov Detection is usually performed using a UV detector, set at a wavelength where the furan ring absorbs, or with a mass spectrometer for enhanced sensitivity and specificity (LC-MS). acs.orgnih.govnih.gov These techniques allow for both the purification of the compound and its precise quantification in various samples. nih.gov

Table 2: Typical HPLC/UPLC Conditions for Analysis of Furan Carboxylic Acids

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8 (e.g., Agilent ZORBAX Eclipse Plus C18, Waters ACQUITY UPLC CSH C18) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (B1210297) nih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 10 mM Ammonium Acetate nih.gov |

| Elution | Gradient elution nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min for UPLC; 0.8 - 1.5 mL/min for HPLC |

| Detector | UV-Vis (Diode Array Detector) or Mass Spectrometer (MS, MS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

GC-MS: Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. Since this compound is a non-volatile carboxylic acid, it requires derivatization before GC-MS analysis. A common derivatization method is esterification, for example, converting the carboxylic acid to its methyl ester using reagents like diazomethane (B1218177) or sodium methoxide. nih.gov This increases the volatility of the analyte.

The resulting methyl ester can then be separated on a suitable GC column, often a polar column like those with a wax-based stationary phase (e.g., HP-INNOWax). nih.gov The separated components are then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative data. GC-MS is particularly useful for identifying and quantifying furan derivatives in complex matrices such as food products. mdpi.com The separation of isomers, such as 2-methylfuran and 3-methylfuran, has been successfully achieved using GC-MS, highlighting its resolving power. mdpi.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring the progress of chemical reactions in real-time. sigmaaldrich.comresearchgate.net In the context of synthesizing this compound, TLC is instrumental in qualitatively tracking the consumption of starting materials and the formation of the desired product. researchgate.net This technique separates compounds in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a liquid mobile phase that moves up the plate via capillary action. researchgate.netnih.gov

The progress of the reaction is visualized by spotting the reaction mixture onto a TLC plate at various time intervals alongside the starting materials and a pure sample of the product, if available. youtube.com A suitable mobile phase, or eluent, is chosen to achieve clear separation between the spots corresponding to the reactants and the product. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate or methanol) with a small amount of acetic acid to suppress the ionization of the carboxylic acid group, is often effective. nih.govmdpi.com

After developing the plate, the spots are visualized, typically under UV light (254 nm) if the compounds are UV-active, or by using a staining agent such as p-anisaldehyde, which reacts with the compounds to produce colored spots. researchgate.net The Retardation factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound in a given TLC system. The disappearance of the reactant spots and the appearance and intensification of the product spot indicate the progression of the reaction towards completion. youtube.com

Table 1: Illustrative TLC Monitoring of this compound Synthesis

| Time Point | Reactant A (Rf) | Product (Rf) | Observations |

| t = 0 min | 0.65 | - | Strong spot corresponding to the starting material. No product spot visible. |

| t = 30 min | 0.65 | 0.40 | Faint product spot appears, reactant spot is still strong. |

| t = 60 min | 0.65 | 0.40 | Intensity of the product spot increases, reactant spot diminishes. |

| t = 120 min | - | 0.40 | Reactant spot has completely disappeared. Only the product spot is visible. |

Note: Rf values are hypothetical and for illustrative purposes. The stationary phase is assumed to be Silica Gel 60 F254 and the mobile phase a mixture of hexane, ethyl acetate, and acetic acid.

Advanced Analytical Techniques

Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Gas-Phase Analysis

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique used for the real-time monitoring of volatile organic compounds (VOCs) in the gas phase at trace levels. wikipedia.orgrsc.org This method utilizes the chemical ionization of VOCs via proton transfer from hydronium ions (H₃O⁺). wikipedia.org PTR-MS is particularly valuable for analyzing the headspace above a reaction mixture or a sample containing this compound to detect volatile precursors, byproducts, or degradation products. rjleegroup.com

In a PTR-MS instrument, H₃O⁺ ions are generated in a hollow cathode discharge ion source and are then passed into a drift tube reactor where they mix with the sample air. wikipedia.org VOCs (denoted as R) with a proton affinity higher than that of water will undergo a proton transfer reaction:

H₃O⁺ + R → RH⁺ + H₂O

The resulting protonated analyte ions (RH⁺) are then detected by a mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer. wikipedia.org Since the proton transfer is a soft ionization technique, fragmentation of the parent molecule is often minimized, and the mass spectrum primarily shows the protonated molecular ion [M+H]⁺. This allows for the direct identification and quantification of VOCs in complex mixtures without prior chromatographic separation. rsc.org The high time resolution (typically ~100 ms) of PTR-MS allows for dynamic processes, such as changes in volatile profiles during a reaction or degradation process, to be monitored effectively. wikipedia.org While this compound itself has low volatility, related compounds like 3-methylfuran or other volatile precursors could be monitored. copernicus.orgcopernicus.org

Table 2: Potential Volatile Analytes and their Corresponding m/z in PTR-MS Analysis

| Compound | Chemical Formula | Protonated Ion [M+H]⁺ | Mass-to-Charge Ratio (m/z) | Potential Relevance |

| 3-Methylfuran | C₅H₆O | C₅H₇O⁺ | 83.049 | Volatile precursor or degradation product. |

| Acetic Acid | C₂H₄O₂ | C₂H₅O₂⁺ | 61.028 | Potential reaction byproduct or solvent residue. copernicus.org |

| Furfural (B47365) | C₅H₄O₂ | C₅H₅O₂⁺ | 97.028 | Common furan derivative from thermal processes. |

| 2-Acetylfuran (B1664036) | C₆H₆O₂ | C₆H₇O₂⁺ | 111.044 | Related furanic structure. |

Solid Phase Microextraction (SPME) and Derivatization for Volatile Product Sampling

Solid Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique used for extracting volatile and semi-volatile organic compounds from various matrices. nih.govyoutube.com It is frequently coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex mixtures. nih.gov In the context of this compound research, headspace SPME (HS-SPME) is an ideal method for sampling volatile products or impurities from a sample without introducing the non-volatile acid into the GC system. mdpi.com

The technique involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. youtube.com Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the hot injector of a GC, where the analytes are thermally desorbed for separation and detection. nih.gov

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov For a broad range of furan derivatives and other volatile organic compounds, a combination fiber like Carboxen/Polydimethylsiloxane (CAR/PDMS) is often effective due to its ability to adsorb a wide range of molecule sizes and polarities. mdpi.comnih.gov

While SPME is primarily used for volatile compounds, derivatization can be employed to analyze less volatile compounds like this compound itself. This process converts the acid into a more volatile ester derivative (e.g., by reaction with an alcohol and catalyst or a silylating agent) prior to or during SPME sampling, enabling its analysis by GC-MS. However, for analyzing pre-existing volatile products, derivatization is typically not required. The high sensitivity of SPME allows for the detection of trace-level volatile compounds that may provide insight into reaction mechanisms or sample purity. restek.com

Table 3: Common SPME Fiber Coatings for Volatile Furan Derivative Analysis

| Fiber Coating | Abbreviation | Polarity | Typical Analytes |

| Polydimethylsiloxane | PDMS | Nonpolar | Volatile, nonpolar compounds. |

| Polyacrylate | PA | Polar | Polar compounds (e.g., phenols, esters). |

| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Bipolar | Wide range of volatile compounds, including small molecules. nih.gov |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Bipolar | Very volatile compounds, gases, and low molecular weight analytes. mdpi.com |

Q & A

Q. Q: What are the key considerations for synthesizing 2-(3-Methylfuran-2-yl)acetic acid in a laboratory setting?

A: Synthesis typically involves multi-step organic reactions, such as esterification or alkylation, followed by hydrolysis. For example, analogous compounds like methyl 3-methyl-2-furoate ( ) are synthesized via esterification of the corresponding acid. Critical steps include:

- Protection/Deprotection : Use of methyl esters to stabilize reactive intermediates.

- Purification : Column chromatography (e.g., ethyl acetate as a mobile phase) to isolate the product ().

- Yield Optimization : Monitoring reaction conditions (temperature, solvent polarity) to minimize by-products ().

Structural Confirmation

Q. Q: How can researchers confirm the molecular structure of this compound?

A: A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : Analyze chemical shifts (e.g., furan proton signals at δ 6.0–7.5 ppm, carboxylic acid protons at δ ~12 ppm) ().

- X-ray Crystallography : Refinement using programs like SHELXL () to determine bond lengths (e.g., C–O bonds in furan ~1.36 Å) and torsion angles (e.g., C4–C3–C7–C9: −1.3° in benzofuran analogs) ().

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 169.17) ().

Crystallographic Refinement Challenges

Q. Q: What advanced challenges arise during crystallographic refinement of this compound?

A: Key issues include:

- Hydrogen Atom Positioning : Use riding models with Uiso(H) = 1.2–1.5 Ueq(C/O) for non-methyl groups ().

- Disorder Handling : Methyl groups in furan rings may exhibit rotational disorder, requiring PART commands in SHELXL ().

- Outlier Exclusion : Statistical tests (e.g., Prince & Nicholson) to filter anomalous reflections ().

Reference datasets (e.g., CCDC entries) are critical for validating bond distances and angles .

Interpreting Contradictory Analytical Data

Q. Q: How should researchers resolve discrepancies between spectroscopic and crystallographic data?

A:

- Cross-Validation : Compare NMR-derived dihedral angles with X-ray torsion angles (e.g., furan ring planarity deviations <0.03 Å) ().

- Thermal Motion Analysis : High displacement parameters (Ueq > 0.1 Ų) in crystallography may indicate dynamic disorder, necessitating variable-temperature NMR studies .

- Solvent Effects : Crystallographic data may reflect solid-state packing (e.g., O–H⋯O hydrogen bonds), while NMR captures solution-state conformers .

Intermolecular Interactions and Crystal Packing

Q. Q: What intermolecular forces stabilize the crystal lattice of this compound?

A: Crystallographic studies of analogs reveal:

- Hydrogen Bonding : Carboxylic acid dimers (O–H⋯O, ~2.65 Å) form centrosymmetric motifs ().

- π–π Stacking : Furan/benzene ring interactions (Cg⋯Cg ~3.5 Å) contribute to layered packing ().

- C–H⋯π Interactions : Methyl groups engage with aromatic systems (e.g., C–H⋯Cg distances ~3.0 Å) ().

Safety and Handling in Research

Q. Q: What safety protocols are recommended for handling this compound?

A: Based on analogs ():

- Storage : −20°C under inert atmosphere to prevent oxidation ().

- Hazard Mitigation : Use fume hoods (volatile by-products), and PPE for skin/eye protection (H315/H319 hazards).

- Waste Disposal : Neutralize acidic waste before disposal (pH 6–8).

Advanced Applications in Material Science

Q. Q: How do substituents on the furan ring influence material properties?

A: Studies on benzofuran analogs () show:

- Thermal Stability : Methyl groups enhance hydrophobicity, increasing melting points (e.g., 423–424 K).

- Optoelectronic Tuning : Electron-donating methyl groups alter HOMO-LUMO gaps, relevant for organic semiconductors.

- Solubility : Carboxylic acid groups enable pH-dependent solubility, useful for drug delivery systems.

Methodological Pitfalls in Synthesis

Q. Q: What are common experimental design flaws in synthesizing this compound?

A:

- Overlooking Steric Effects : Bulky substituents (e.g., cyclohexyl in analogs) may hinder reaction kinetics ().

- Inadequate Purification : Residual solvents (e.g., dichloromethane) can distort NMR spectra; use high-vacuum drying ().

- Acid Sensitivity : Hydrolysis of ester intermediates requires controlled pH ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.